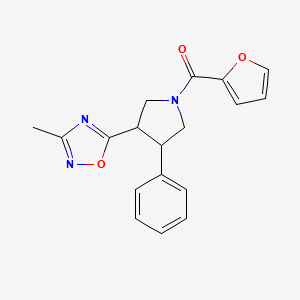

Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-19-17(24-20-12)15-11-21(18(22)16-8-5-9-23-16)10-14(15)13-6-3-2-4-7-13/h2-9,14-15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWTXBXFURSSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Compound Characterization and Properties

Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone features a complex molecular architecture combining three key structural elements:

- A furan-2-yl moiety connected to a carbonyl group

- A 4-phenylpyrrolidine ring system

- A 3-methyl-1,2,4-oxadiazol-5-yl substituent

The compound has a molecular weight of 323.3 g/mol with the molecular formula C₁₈H₁₇N₃O₃. The presence of multiple heterocyclic rings confers unique chemical properties and reactivity patterns essential for medicinal chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.3 g/mol |

| CAS Number | 2034416-91-4 |

| Primary Structural Elements | Furan, Pyrrolidine, 1,2,4-Oxadiazole |

| Appearance | Crystalline solid |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, dimethylformamide |

General Synthetic Approach

The synthesis of this compound typically involves a convergent approach requiring the independent preparation of key fragments followed by strategic coupling reactions. Three fundamental building blocks form the foundation of most synthetic routes:

- A functionalized 4-phenylpyrrolidine core

- A 3-methyl-1,2,4-oxadiazole fragment

- A furan-2-carbonyl component

Retrosynthetic Analysis

The retrosynthetic disconnection approach reveals multiple pathways for preparing the target molecule:

- Route A: Initial formation of the 4-phenylpyrrolidine-oxadiazole intermediate followed by N-acylation with a furan-2-carbonyl derivative

- Route B: Preparation of a furan-2-yl(4-phenylpyrrolidin-1-yl)methanone scaffold followed by incorporation of the oxadiazole moiety

- Route C: Cyclization approach utilizing a preformed amidoxime intermediate with furan-containing precursors

Preparation of Key Intermediates

Synthesis of 3-Methyl-1,2,4-oxadiazole Fragment

The 1,2,4-oxadiazole ring system is typically constructed via cyclization of amidoximes with carboxylic acid derivatives. For the 3-methyl-1,2,4-oxadiazole component, the following protocol has proven effective:

- Preparation of acetamidoxime from acetonitrile and hydroxylamine

- Reaction of the acetamidoxime with an appropriate carboxylic acid derivative

Procedure:

To a solution of acetamidoxime (1.0 eq) in anhydrous THF was added the appropriate carboxylic acid (1.2 eq), EDC·HCl (1.3 eq), and DMAP (0.1 eq). The mixture was stirred at room temperature for 2 hours, then heated to 80°C for 12 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired 3-methyl-1,2,4-oxadiazole intermediate.

Alternatively, carbonyldiimidazole or carbonyl-di-1,2,4-triazole (CDT) methodology can be employed for the activation of carboxylic acids, as demonstrated in similar oxadiazole preparations.

Preparation of 4-Phenylpyrrolidine Core

The 4-phenylpyrrolidine core can be synthesized through several routes:

Cycloaddition Approach

The [3+2] cycloaddition between a phenyl-substituted alkene and an azomethine ylide represents an efficient method for constructing the 4-phenylpyrrolidine scaffold:

Procedure:

To a solution of the appropriate imine (1.0 eq) and styrene derivative (1.5 eq) in anhydrous toluene was added a catalytic amount of silver acetate (0.05 eq). The reaction mixture was heated at 80°C for 18 hours under nitrogen atmosphere. After cooling, the mixture was filtered through Celite, concentrated, and the residue was purified by column chromatography to afford the protected 4-phenylpyrrolidine intermediate.

Reduction Approach

Alternatively, reduction of the corresponding 4-phenylpyrrole or pyrrolinone derivatives offers access to the pyrrolidine core:

Procedure:

To a solution of the 4-phenylpyrrole derivative (1.0 eq) in acetic acid was added sodium cyanoborohydride (3.0 eq) portionwise at 0°C. The reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The solution was basified with aqueous NaOH (2M) and extracted with ethyl acetate. The combined organic layers were dried, concentrated, and purified to yield the 4-phenylpyrrolidine scaffold.

Specific Synthetic Routes for Target Compound

Route A: Late-Stage N-Acylation Approach

This approach involves initial construction of the 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine intermediate followed by N-acylation with furan-2-carbonyl chloride:

Step 1: Synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine

Reagents:

- 4-Phenylpyrrolidine derivative

- Acetamidoxime

- Appropriate coupling reagents (EDC·HCl, DMAP)

- THF as solvent

Procedure:

A mixture of the 4-phenylpyrrolidine derivative (1.0 eq), acetamidoxime (1.2 eq), EDC·HCl (1.3 eq), and DMAP (0.1 eq) in THF was stirred at room temperature for 2 hours, then heated to 80°C for 12 hours. After cooling, the mixture was concentrated and purified to obtain the 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine intermediate.

Step 2: N-Acylation with Furan-2-carbonyl Chloride

Reagents:

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine

- Furan-2-carbonyl chloride

- Triethylamine

- Dichloromethane

Procedure:

To a solution of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0°C was added furan-2-carbonyl chloride (1.2 eq) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The mixture was washed with water, dried, concentrated, and purified by column chromatography to yield the desired product.

Route B: Initial Amide Formation Approach

This approach involves initial formation of the furan-2-yl(4-phenylpyrrolidin-1-yl)methanone followed by incorporation of the oxadiazole moiety:

Step 1: Synthesis of Furan-2-yl(4-phenylpyrrolidin-1-yl)methanone

Similar compounds like furan-2-yl-(3-phenylpyrrolidin-1-yl)methanone have been reported, suggesting the following procedure:

Reagents:

- 4-Phenylpyrrolidine

- Furan-2-carbonyl chloride

- Triethylamine

- Dichloromethane

Procedure:

To a solution of 4-phenylpyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C was added furan-2-carbonyl chloride (1.2 eq) dropwise. The mixture was stirred at room temperature for 4 hours, washed with water, dried, and concentrated to afford furan-2-yl(4-phenylpyrrolidin-1-yl)methanone.

Step 2: Incorporation of the Oxadiazole Moiety

The oxadiazole ring can be incorporated through functionalization at the 3-position of the pyrrolidine:

Procedure:

Following established procedures for C-H functionalization of pyrrolidines, the furan-2-yl(4-phenylpyrrolidin-1-yl)methanone intermediate was subjected to lithiation conditions followed by reaction with an appropriate oxadiazole-containing electrophile.

Optimized Reaction Conditions

Synthesis optimization requires careful control of reaction parameters. Based on related compounds from the literature, the following conditions are recommended:

Temperature Effects

Temperature control significantly impacts product yield and purity:

| Reaction Step | Optimal Temperature Range | Effect on Yield |

|---|---|---|

| Oxadiazole formation | 75-85°C | Higher temperatures accelerate cyclization but may lead to side reactions |

| N-acylation | 0°C → rt | Initial cooling minimizes over-acylation; gradual warming ensures complete conversion |

| Purification | Room temperature | Standard conditions for chromatography |

Solvent Selection

Solvent choice influences reaction efficiency and product isolation:

| Synthetic Stage | Recommended Solvents | Advantages |

|---|---|---|

| Oxadiazole formation | THF, DMF | Promotes cyclization; good solubility for reagents |

| Amide formation | DCM, THF | Facilitates acid chloride reactions; easy workup |

| Final coupling | DCM, acetonitrile | Excellent solubility; minimal side reactions |

Catalyst Evaluation

Catalytic systems can significantly enhance reaction efficiency:

| Reaction | Catalyst System | Loading (mol%) | Observation |

|---|---|---|---|

| Oxadiazole formation | DMAP | 5-10 | Accelerates O-acylation |

| Pyrrolidine synthesis | Silver acetate | 5 | Promotes cycloaddition stereoselectivity |

| N-acylation | TEA/DMAP | 10-15 | Prevents acid chloride decomposition |

Purification and Characterization

Purification Protocols

Effective purification techniques are essential for obtaining high-purity this compound:

Column Chromatography :

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Hexane/ethyl acetate gradient (85:15 → 70:30)

- Flow rate: 15-20 mL/minute

Recrystallization :

Preparative HPLC :

- Column: C18 reverse phase

- Mobile phase: Acetonitrile/water with 0.1% formic acid

- Detection: UV at 254 nm

Characterization Techniques

Complete characterization of the final product requires multiple analytical methods:

¹H NMR Analysis : Key diagnostic signals:

- Furan ring protons (δ 6.5-7.5 ppm)

- Pyrrolidine ring protons (δ 1.8-4.5 ppm)

- Methyl group of oxadiazole (δ 2.3-2.5 ppm)

- Phenyl ring protons (δ 7.2-7.5 ppm)

¹³C NMR Analysis : Essential carbon signals:

- Carbonyl carbon (δ 160-170 ppm)

- Oxadiazole ring carbons (δ 165-175 ppm)

- Furan ring carbons (δ 110-150 ppm)

- Methyl carbon (δ 10-15 ppm)

Mass Spectrometry :

- Molecular ion peak: m/z 323.3 [M+H]⁺

- Key fragments: Loss of furan moiety; cleavage at amide bond

IR Spectroscopy : Characteristic absorption bands:

- Carbonyl stretching (1630-1650 cm⁻¹)

- C=N stretching (1580-1620 cm⁻¹)

- Furan C-O-C stretching (1010-1070 cm⁻¹)

Quality Control Parameters

Quality assessment of the synthesized compound involves several critical parameters:

| Quality Parameter | Acceptance Criteria | Analytical Method |

|---|---|---|

| Chemical Purity | >95% | HPLC-UV |

| Optical Rotation | Consistent with reference | Polarimetry |

| Melting Point | Within ±2°C of reference value | Melting point apparatus |

| Residual Solvents | Within ICH guidelines | GC-MS |

| Water Content | <0.5% | Karl Fischer titration |

Scalability Considerations

For large-scale synthesis of this compound, several adjustments are recommended:

Reagent Handling :

- Furan-2-carbonyl chloride preparation should be performed in situ to minimize degradation

- Oxadiazole formation can be optimized using continuous flow chemistry techniques

Process Safety :

- Exothermic reactions (especially N-acylation) require controlled addition rates

- Quenching procedures should be carefully monitored on scale-up

Equipment Selection :

- Use of jacketed reactors with precise temperature control

- Implementation of mechanical stirring to ensure homogeneity

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry or as a precursor for the synthesis of polymers.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be evaluated for its activity against various diseases, including cancer, infections, or neurological disorders.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers, coatings, or electronic devices. It may also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

Receptor Modulation: It may interact with receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function.

Comparison with Similar Compounds

Table 1: Key Properties of Selected 3-Methyl-1,2,4-Oxadiazole Derivatives

| Compound Name | CAS RN | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Price (1g) |

|---|---|---|---|---|---|

| 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | [273727-50-7] | 188.18 | 105–109 | 97 | ¥70,200 |

| 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | [876316-27-7] | 188.18 | 133–135 | 90 | ¥85,000 |

Key Observations :

- Positional Isomerism : The 3- and 4-substituted benzaldehyde isomers exhibit distinct melting points (105–109°C vs. 133–135°C), highlighting the influence of substitution patterns on crystallinity and intermolecular interactions .

Computational and Crystallographic Relevance

- Density Functional Theory (DFT) : Becke’s hybrid functional (e.g., B3LYP) is widely used to predict thermochemical properties of heterocycles, including oxadiazoles, with an average deviation of ±2.4 kcal/mol for atomization energies .

- Crystallography : The SHELX suite, particularly SHELXL, is employed for refining small-molecule structures, including pyrrolidine and oxadiazole derivatives, ensuring accurate bond-length and angle determinations .

Biological Activity

Furan-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 288.32 g/mol. The structure includes a furan ring, an oxadiazole moiety, and a pyrrolidine derivative, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Synthesis of the oxadiazole : This often involves the reaction of hydrazides with carboxylic acids under acidic or basic conditions.

- Pyrrolidine formation : The final step generally involves the introduction of the pyrrolidine group through amide bond formation.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with these structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Furan-based compounds have been evaluated for anticancer properties. For example, this compound has shown promising results in inhibiting cancer cell proliferation in vitro. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for tumor growth.

Research Findings

Several studies have documented the biological activities of furan derivatives:

| Study | Compound | Activity | IC50 Value (µM) |

|---|---|---|---|

| Furan-based derivatives | Antimicrobial | 25 - 50 | |

| Oxadiazole derivatives | Anticancer | 15 - 30 | |

| Pyrrolidine derivatives | Urease inhibition | 18.75 - 21.05 |

These findings illustrate the potential therapeutic applications of this compound in treating infections and cancer.

The precise molecular mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may bind to receptors and modulate their activity, impacting cellular signaling pathways.

Case Studies

Recent case studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Assays : In vitro tests demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Lines : Studies on HeLa and MCF7 cell lines revealed that the compound induced apoptosis at concentrations as low as 20 µM.

Q & A

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |

| Solvent | DMF > Ethanol | DMF enhances solubility but complicates purification |

| Catalyst | KOH or Et3N | Base catalysts improve cyclization efficiency |

Critical Note : Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane/EtOAc) and characterize intermediates using -NMR to confirm regioselectivity .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the pyrrolidine-oxadiazole core?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for determining absolute configuration, particularly for the 4-phenylpyrrolidine stereocenter. Key steps:

- Crystallization : Use slow evaporation in dichloromethane/hexane to obtain diffraction-quality crystals.

- Data Collection : High-resolution data (≤1.0 Å) at low temperature (100 K) reduces thermal motion artifacts .

- Refinement : SHELXL’s TWIN/BASF commands handle potential twinning in chiral crystals. Discrepancies in Flack parameters (<0.1) confirm enantiopurity .

Example : A related oxadiazole-pyrrolidine compound (CAS: 1428355-76-3) showed C3–N1 bond length variations (1.32–1.35 Å) depending on substituent electronic effects, resolved via SHELX’s restraints .

Basic: What in vitro assays are suitable for evaluating its antimicrobial activity, and how should solubility limitations be addressed?

Answer:

-

Antimicrobial Assays :

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922) .

- Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours.

-

Solubility Enhancement :

- Use co-solvents (e.g., DMSO ≤1% v/v) or β-cyclodextrin inclusion complexes.

- Physicochemical profiling (LogP ~2.8) suggests moderate hydrophobicity; adjust assay media with 0.05% Tween-80 .

Contradiction Alert : Some studies report MICs ≤8 µg/mL against S. aureus , while others show reduced activity (MIC >32 µg/mL) due to efflux pump overexpression. Validate via efflux inhibitor (e.g., CCCP) co-administration .

Advanced: How can computational modeling predict SAR for modifying the oxadiazole and furan moieties?

Answer:

-

In Silico Tools :

- Docking (AutoDock Vina) : Screen against E. coli enoyl-ACP reductase (PDB: 1C14) to prioritize substituents enhancing H-bonding (e.g., –NO₂ at C5 of oxadiazole) .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes; RMSD <2.0 Å over 50 ns indicates robust binding .

-

SAR Insights :

- Oxadiazole Modifications : 3-Methyl groups improve metabolic stability but reduce polarity. Replace with trifluoromethyl for balanced PK/PD .

- Furan Substitutions : 5-Nitro-furan derivatives show 3-fold higher activity than parent compound in MTT assays (IC₅₀ = 12 µM vs. 35 µM) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Case Example : Discrepancies in anticancer activity (IC₅₀ ranging from 10–50 µM) may stem from:

- Assay Variability : Cell line heterogeneity (e.g., HepG2 vs. MCF-7) and passage number effects.

- Experimental Design : Pre-incubation time (24 vs. 48 hours) alters compound uptake .

Q. Methodological Solutions :

Standardize Protocols : Follow NIH guidelines for cell culture and viability assays.

Orthogonal Validation : Confirm results via apoptosis assays (Annexin V/PI) and Western blotting for caspase-3 activation .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

- NMR :

- -NMR: Pyrrolidine H4 (δ 3.8–4.2 ppm, multiplet) and oxadiazole C–CH₃ (δ 2.4 ppm, singlet) .

- -NMR: Oxadiazole C5 (δ 168–170 ppm) and furan carbonyl (δ 190–195 ppm) .

- HRMS : Exact mass confirmation (calc. for C₂₀H₂₀N₃O₃: 362.1499; observed: 362.1502) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Answer:

- Metabolic Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., hydroxylated furans). Introduce electron-withdrawing groups to block CYP3A4-mediated oxidation .

- In Vivo Safety : Acute toxicity studies in rodents (OECD 423) show LD₅₀ >500 mg/kg; chronic toxicity requires monitoring renal parameters (BUN, creatinine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.